molecular formula C10H11BrO B8399361 1-[4-(1-Bromoethyl)-phenyl]-ethanone

1-[4-(1-Bromoethyl)-phenyl]-ethanone

Cat. No.: B8399361
M. Wt: 227.10 g/mol
InChI Key: YQPAQEUKZZILRA-UHFFFAOYSA-N
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Description

1-[4-(1-Bromoethyl)-phenyl]-ethanone is a brominated aromatic ketone characterized by a phenyl ring substituted with a 1-bromoethyl group and an acetyl moiety.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-[4-(1-bromoethyl)phenyl]ethanone

InChI

InChI=1S/C10H11BrO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7H,1-2H3

InChI Key

YQPAQEUKZZILRA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C)Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1-[4-(1-Bromoethyl)-phenyl]-ethanone serves as a versatile intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical modifications. For instance, it can be transformed into other functionalized derivatives through nucleophilic substitution or coupling reactions.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antibacterial properties. For example, compounds synthesized from this precursor have been tested against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays .
  • Anticancer Properties : Research indicates that certain derivatives may inhibit cancer cell proliferation. A study reported that modifications to the bromoethyl group enhanced cytotoxicity against prostate cancer cells, making these derivatives promising candidates for further development .

The biological activity of this compound has been explored in various contexts:

  • Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to enzyme inhibition or activation, affecting the metabolism of other pharmaceutical agents.
  • Cell Signaling Pathways : It has been observed to influence pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell growth and differentiation.

Case Study 1: Antimicrobial Efficacy

In a study published in Die Pharmazie, researchers synthesized a series of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido) derivatives from this compound. These compounds were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Case Study 2: Anticancer Activity

Another study focused on the synthesis of modified this compound derivatives aimed at treating castration-resistant prostate cancer. The results indicated that specific modifications increased selectivity towards cancer cells while reducing toxicity to normal cells, highlighting the potential for developing targeted therapies .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 1-[4-(1-Bromoethyl)-phenyl]-ethanone with structurally related ethanone derivatives:

Compound Name Substituents Melting Point (°C) Key Properties/Applications
1-(4-Bromophenyl)ethanone Bromine at para position Not reported Lab reagent, intermediate in drug synthesis
7e () 4-Methoxyphenylsulfonyl piperazin 131–134 Antiproliferative activity candidate
7f () 4-Trifluoromethylphenylsulfonyl group 165–167 Higher melting point due to CF₃ group
1-(4-(1H-imidazol-1-yl)phenyl)ethanone Imidazole substituent Not reported Precursor for antimicrobial chalcones
1-[4-(Quinolin-8-ylamino)phenyl]ethanone Quinoline-amino group Not reported Antibacterial chalcone synthesis

Key Observations :

  • Bromine vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 7f) elevate melting points due to enhanced intermolecular interactions, whereas bulkier groups (e.g., bromoethyl) may reduce crystallinity .
Reactivity and Stability
  • Nucleophilic Substitution : The bromoethyl group is prone to nucleophilic attack, enabling functionalization (e.g., Suzuki coupling or Grignard reactions), unlike inert substituents like methoxy or trifluoromethyl .
  • Thermal Stability: Higher molecular weight and bromine content may reduce thermal stability compared to non-halogenated analogs, necessitating careful handling .

Preparation Methods

Radical Bromination with N-Bromosuccinimide (NBS)

Radical bromination leverages NBS as a bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light. The reaction typically proceeds in a non-polar solvent (e.g., CCl₄) to favor allylic or benzylic bromination.

Procedure :

  • Substrate Preparation : 4-Ethylacetophenone (10 mmol) is dissolved in anhydrous CCl₄.

  • Initiation : NBS (12 mmol) and AIBN (0.1 mmol) are added under nitrogen.

  • Reaction : The mixture is refluxed at 80°C for 6–12 hours.

  • Workup : The crude product is purified via column chromatography (hexane/ethyl acetate).

Key Findings :

  • Yield : 70–85% (depending on stoichiometry and reaction time).

  • Selectivity : Exclusive benzylic bromination due to stabilization of the radical intermediate by the phenyl ring.

  • Side Reactions : Over-bromination is negligible under controlled conditions.

Mechanistic Insight :
The reaction proceeds through a chain mechanism:

  • Initiation : AIBN generates radicals that abstract a hydrogen atom from the ethyl group.

  • Propagation : NBS donates a bromine atom to the benzylic radical, regenerating the bromine radical.

Oxidative Bromination with Bromate/Bisulfite Systems

An alternative method employs sodium bromate (NaBrO₃) and sodium bisulfite (NaHSO₃) in an aqueous medium. This approach avoids organic solvents and is scalable for industrial applications.

Procedure :

  • Mixing : 4-Ethylacetophenone (1 equiv), NaBrO₃ (2.2 equiv), and NaHSO₃ (2.2 equiv) are combined in water.

  • Reaction : The mixture is stirred at 50–90°C for 2–9 hours.

  • Isolation : The product precipitates upon cooling and is recrystallized from ethanol.

Key Findings :

  • Yield : 83–93% (optimized at 90°C for 2 hours).

  • Purity : >99% by HPLC, with no detectable di-brominated byproducts.

  • Solvent : Water acts as both solvent and proton source, enhancing green chemistry metrics.

Mechanistic Insight :
Bromate (BrO₃⁻) is reduced by bisulfite (HSO₃⁻) to generate HOBr in situ, which brominates the benzylic position via an electrophilic mechanism:

BrO3+3 HSO3Br+3 SO42+3 H+\text{BrO}3^- + 3\ \text{HSO}3^- \rightarrow \text{Br}^- + 3\ \text{SO}_4^{2-} + 3\ \text{H}^+
H++Br+HOHOBr\text{H}^+ + \text{Br}^- + \text{HO}^- \rightarrow \text{HOBr}

Comparative Analysis of Bromination Methods

Parameter NBS Method Bromate/Bisulfite Method
Yield 70–85%83–93%
Reaction Time 6–12 hours2–9 hours
Solvent CCl₄ (toxic)Water (green)
Byproducts <1%None detected
Scalability Lab-scaleIndustrial-scale
Cost High (NBS)Low (NaBrO₃/NaHSO₃)

Advantages of Bromate/Bisulfite System :

  • Superior atom economy and reduced environmental impact.

  • Avoids radical initiators, simplifying purification.

Limitations of NBS Method :

  • Requires anhydrous conditions and inert atmosphere.

  • Higher cost due to NBS and chromatography.

Alternative Synthetic Routes

Friedel-Crafts Acylation Followed by Bromination

A multi-step approach involves:

  • Friedel-Crafts Acylation : Benzoylation of ethylbenzene to yield 4-ethylacetophenone.

  • Bromination : As described in Sections 1.1 or 1.2.

Friedel-Crafts Conditions :

  • Catalyst: AlCl₃ (1.2 equiv) in CH₂Cl₂ at 0°C.

  • Yield: 89–92% for 4-ethylacetophenone .

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 1-[4-(1-Bromoethyl)-phenyl]-ethanone? The compound is typically synthesized via Friedel-Crafts acylation , where an acetyl group is introduced to the aromatic ring using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) . For bromoethyl substitution, bromination of an ethyl precursor (e.g., 1-[4-(ethyl)-phenyl]-ethanone) using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) is employed. Reaction optimization includes strict anhydrous conditions and temperature control (0–5°C) to minimize side reactions .

Advanced: How can reaction efficiency and selectivity be improved for large-scale synthesis? Advanced methods leverage continuous flow reactors to enhance heat transfer and reduce catalyst degradation . Computational modeling (e.g., DFT calculations) predicts regioselectivity during bromination, while biocatalytic approaches using engineered enzymes (e.g., halogenases) offer greener alternatives with reduced byproducts .

Structural Characterization

Basic: What spectroscopic techniques are used to confirm the structure?

  • NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 7.3–7.6 ppm) and bromoethyl CH₂Br (δ 3.4–3.8 ppm). <sup>13</sup>C NMR confirms carbonyl (δ ~200 ppm) and quaternary carbons .
  • IR : Strong C=O stretch (~1680 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 226/228 (Br isotope pattern) .

Advanced: How are computational methods applied to validate structural data? Quantum chemical calculations (e.g., Gaussian software) simulate NMR/IR spectra to cross-validate experimental data. QSPR models correlate substituent effects (e.g., bromoethyl) with spectral shifts, aiding in ambiguous peak assignments .

Reactivity and Functionalization

Basic: How does the bromoethyl group influence reactivity? The bromine atom acts as a leaving group , enabling nucleophilic substitutions (e.g., SN2 reactions with amines or thiols) to generate derivatives like 1-[4-(aminoethyl)-phenyl]-ethanone. Reaction conditions (polar aprotic solvents, elevated temperatures) are critical for yield optimization .

Advanced: What strategies enhance regioselectivity in cross-coupling reactions? Transition-metal catalysis (e.g., Pd-catalyzed Suzuki-Miyaura coupling) replaces bromide with aryl/heteroaryl groups. Ligand selection (e.g., SPhos) and microwave-assisted heating improve coupling efficiency and reduce reaction times .

Safety and Handling

Basic: What safety precautions are essential during handling?

  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • PPE : Nitrile gloves, goggles, and fume hood use due to volatility and irritancy .
  • Waste Disposal : Halogenated waste containers for brominated byproducts .

Advanced: How can environmental impacts be mitigated during disposal? Biodegradation studies assess microbial breakdown pathways, while photocatalytic degradation (e.g., TiO₂/UV) decomposes brominated residues into less toxic products (e.g., CO₂, HBr) .

Research Applications

Basic: What role does this compound play in pharmaceutical synthesis? It serves as a key intermediate for bioactive molecules, such as enzyme inhibitors (e.g., kinase inhibitors) and antimicrobial agents. The bromoethyl group enables late-stage functionalization via cross-coupling or substitution .

Advanced: How are structure-activity relationships (SAR) studied for derivatives? SAR workflows involve synthesizing analogs (e.g., varying substituents on the phenyl ring) and evaluating biological activity (e.g., IC₅₀ in enzyme assays). Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like cytochrome P450 .

Future Research Directions

Biocatalytic Synthesis : Engineering enzymes for stereoselective bromination or acetylation .

Environmental Toxicology : Assessing bioaccumulation potential and ecotoxicity in aquatic models .

Advanced Materials : Incorporating derivatives into metal-organic frameworks (MOFs) for catalytic applications .

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